3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
CAS No.: 2091782-13-5
Cat. No.: VC11661603
Molecular Formula: C7H3BrN4
Molecular Weight: 223.03 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile - 2091782-13-5](/images/structure/VC11661603.png)
Specification
CAS No. | 2091782-13-5 |
---|---|
Molecular Formula | C7H3BrN4 |
Molecular Weight | 223.03 g/mol |
IUPAC Name | 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile |
Standard InChI | InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
Standard InChI Key | ZOQLWKIWJZDDNL-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2N=C1C#N)Br |
Canonical SMILES | C1=CC2=NNC(=C2N=C1C#N)Br |
Introduction
Structural and Functional Characteristics
The molecular architecture of 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile combines a pyrazole ring fused to a pyridine moiety, with a bromine atom at the 3-position and a cyano group at the 5-position . This substitution pattern confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the cyano group enhances molecular polarity, facilitating hydrogen bonding and dipole interactions in protein binding pockets .
Comparative analyses with structurally related compounds, such as 3-chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, reveal that the bromine substituent increases electrophilicity at the 3-position, enhancing its suitability for cross-coupling reactions . Additionally, the planar fused-ring system enables π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its kinase inhibitory activity .
Synthesis and Characterization
The synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves cyclization reactions of precursor heterocycles. A modified protocol reported by Variya et al. (2019) outlines the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives via iodination and subsequent nucleophilic substitution . Although the exact isomer differs, this method provides insights into optimizing reaction conditions for analogous compounds. Key steps include:
-
Iodination: Treatment of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide in dimethylformamide (DMF) yields the 3-iodo intermediate .
-
Buchwald-Hartwig Amination: Coupling with sulfonamide derivatives using copper iodide and potassium carbonate in isopropanol produces target compounds .
Table 1: Synthetic Methods and Yields
Method | Reagents | Yield (%) | Conditions |
---|---|---|---|
Iodination | I₂, KOH, DMF | 82.5 | 25°C, 4 hours |
Amination | CuI, K₂CO₃, i-PrOH | 70–85 | Reflux, 12–24 hours |
Industrial-scale production employs continuous flow reactors to enhance yield and purity, though specific data for this compound remain proprietary . Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry confirms structural integrity, with distinct signals for the bromine (δ 7.8–8.2 ppm) and cyano groups (ν ≈ 2220 cm⁻¹) .
Chemical Reactivity and Derivative Formation
The compound’s reactivity centers on its bromine and cyano substituents:
-
Nucleophilic Substitution: The bromine atom undergoes displacement with amines, thiols, and alkoxides under mild conditions, enabling diversification at the 3-position . For example, reaction with morpholine in the presence of palladium catalysts produces 3-morpholino derivatives .
-
Cyano Group Transformations: The cyano group participates in cycloaddition reactions to form tetrazole rings or undergoes hydrolysis to carboxylic acids under acidic conditions .
Notably, the pyrazole NH proton (δ ≈ 12.5 ppm) exhibits tautomerism, influencing hydrogen-bonding interactions in biological systems . Methylation of this proton, as demonstrated in osmium complexes, reduces kinase inhibitory activity, underscoring its importance in target engagement .
Biological Activities and Mechanisms
Kinase Inhibition
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs) . In a seminal study, organometallic ruthenium and osmium complexes incorporating this scaffold showed nanomolar IC₅₀ values against CDK1, inducing G₂/M cell cycle arrest in ovarian cancer cells . The methoxymethyl-substituted analogue demonstrated enhanced selectivity, attributed to improved hydrophobic interactions with the kinase ATP-binding pocket .
Antimicrobial and Antioxidant Properties
Sulfonamide derivatives of this compound display broad-spectrum antimicrobial activity. Variya et al. (2019) reported minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . Antioxidant efficacy, measured via DPPH radical scavenging assays, revealed IC₅₀ values of 18–22 µM, suggesting utility in mitigating oxidative stress .
Table 2: Biological Activity Profiles
Activity | Model System | Result | Reference |
---|---|---|---|
CDK1 Inhibition | Ovarian cancer cells | IC₅₀ = 45 nM | |
Antibacterial | S. aureus | MIC = 4 µg/mL | |
Antioxidant | DPPH assay | IC₅₀ = 20 µM |
Applications in Drug Development
The compound’s dual functionality as a kinase inhibitor and antimicrobial agent positions it as a versatile lead structure. Recent efforts focus on:
-
Targeted Cancer Therapies: Conjugation with metal-arene fragments (e.g., ruthenium-cymene) enhances cellular uptake and selectivity, reducing off-target toxicity .
-
Antibiotic Adjuvants: Hybrid derivatives combining sulfonamide and pyrazolopyridine moieties show synergistic effects with β-lactam antibiotics against resistant strains .
Comparative Analysis with Structural Analogues
Comparative studies highlight the superiority of 3-bromo derivatives over chloro or unsubstituted analogues. For instance:
-
3-Bromo vs. 3-Chloro: Bromine’s larger atomic radius improves van der Waals interactions in hydrophobic enzyme pockets, increasing binding affinity by 2–3 fold .
-
Pyrazolo[4,3-b] vs. [3,4-b] Pyridines: The [4,3-b] isomer exhibits greater planarity, enhancing π-stacking with tyrosine residues in kinase domains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume